molecular formula C6H7N3O4S B1457154 3-Amino-5-nitrobenzenesulfonamide CAS No. 1044271-92-2

3-Amino-5-nitrobenzenesulfonamide

Cat. No. B1457154
M. Wt: 217.21 g/mol
InChI Key: UBELRONIIKUZTD-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H7N3O4S . It has an average mass of 217.202 Da and a mono-isotopic mass of 217.015732 Da .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to 3-Amino-5-nitrobenzenesulfonamide, has been described in various studies . One method involves the use of copper-catalyzed asymmetric alkene aziridination . Another approach involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-nitrobenzenesulfonamide consists of a benzene ring substituted with an amino group, a nitro group, and a sulfonamide group .

Scientific Research Applications

Chemical Transformations and Synthesis

3-Amino-5-nitrobenzenesulfonamide and related compounds have been extensively studied for their roles in chemical transformations. For example, they are used in the Mitsunobu glycosylation process, a key reaction in the synthesis of Amadori rearrangement products (Turner et al., 1999). This method has been leveraged for creating novel amino acid-carbohydrate hybrids, demonstrating the compound's versatility in organic synthesis (Turner et al., 2001). Additionally, nitrobenzenesulfonamides are crucial for preparing secondary amines and protecting amines, as they readily undergo alkylation and subsequent smooth deprotection (Fukuyama et al., 1995).

Applications in Solid-Phase Synthesis

In the realm of solid-phase synthesis, these compounds are pivotal. Polymer-supported benzenesulfonamides, derived from nitrobenzenesulfonamides, facilitate the creation of diverse chemical scaffolds, useful in various chemical transformations (Fülöpová & Soural, 2015). This technique allows for the efficient production of complex molecules, showcasing the compound's utility in advanced synthesis strategies.

Pharmaceutical and Biological Research

In pharmaceutical research, nitrobenzenesulfonamides have shown potential in inhibiting bacterial biofilms and demonstrating cytotoxicity against certain bacterial strains, providing a new avenue for antibacterial therapy (Abbasi et al., 2020). Moreover, their use in the synthesis of novel hybrids, like benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, has been explored for their antituberculosis activity, highlighting their potential in developing new treatments for tuberculosis (Murthy et al., 2021).

Analytical Applications

Furthermore, compounds like 3-amino-5-nitrobenzenesulfonamide have been instrumental in analytical chemistry. For instance, they have been used in developing methods for determining substances in biological fluids, like blood and urine (Marshall et al., 1937), demonstrating their importance in diagnostic and clinical research.

properties

IUPAC Name

3-amino-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-4-1-5(9(10)11)3-6(2-4)14(8,12)13/h1-3H,7H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBELRONIIKUZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731447
Record name 3-Amino-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-nitrobenzenesulfonamide

CAS RN

1044271-92-2
Record name 3-Amino-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of sodium hydrogensulfide hydrate (3.88 g; 49 mmol) in Methanol (200 ml) was added to a solution of 3,5-dinitro-benzenesulfonamide (6 g; 24.27 mmol) in Methanol (500 ml). The reaction mixture was refluxed for 3 h then cooled to room temperature, filtered and concentrated in vacuo. The crude was washed with water, filtered and dried in vacuo. 3.2 g (15 mmol; 61% yield) of orange powder were obtained.
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sodium hydrogensulfide hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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